molecular formula C7H4ClIO B154574 4-Iodobenzoyl chloride CAS No. 1711-02-0

4-Iodobenzoyl chloride

Cat. No.: B154574
CAS No.: 1711-02-0
M. Wt: 266.46 g/mol
InChI Key: NJAKCIUOTIPYED-UHFFFAOYSA-N
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Description

4-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an iodine atom. This compound is a white to pale cream crystalline powder and is known for its reactivity, particularly in organic synthesis.

Biochemical Analysis

Biochemical Properties

4-Iodobenzoyl chloride plays a significant role in biochemical reactions, primarily due to its reactivity as an acyl chloride. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. For instance, it has been used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists . The compound’s ability to modify poly(allylamine) to make the polymer x-ray visible demonstrates its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways and gene expression. For example, the compound’s interaction with dopamine receptors can alter neurotransmission, impacting cellular metabolism and overall cell function . Additionally, its role in the synthesis of pyrroles from imines and acetylenes mediated by isocyanides versus palladium catalysis highlights its impact on cellular biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, forming stable amide and ester bonds with nucleophilic groups in proteins and enzymes. This acylation can lead to enzyme inhibition or activation, depending on the target molecule. The compound’s ability to modify poly(allylamine) and its use in the synthesis of dopamine D4 antagonists exemplify its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture and light . Long-term studies have shown that its effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases, facilitating the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Its ability to modify poly(allylamine) and its use in x-ray visible polymers demonstrate its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s ability to form stable covalent bonds with proteins and enzymes allows it to exert its effects within targeted subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl chloride can be synthesized from 4-iodobenzoic acid. The typical method involves the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

    Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Acylation Reactions: Lewis acids such as aluminum chloride are used as catalysts.

Major Products:

    Nucleophilic Substitution: Produces amides, esters, and thioesters.

    Coupling Reactions: Produces biaryl compounds.

    Acylation Reactions: Produces ketones.

Scientific Research Applications

4-Iodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: It is used in the development of potential human dopamine D4 antagonists.

    Industry: It is used in the preparation of polymers and materials with specific properties, such as radiopaque polymers for medical imaging.

Comparison with Similar Compounds

4-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:

    4-Bromobenzoyl Chloride: Similar in reactivity but with a bromine atom instead of iodine.

    4-Chlorobenzoyl Chloride: Less reactive due to the smaller size and lower electronegativity of chlorine.

    4-Methoxybenzoyl Chloride: Contains a methoxy group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: The presence of the iodine atom in this compound makes it particularly useful in coupling reactions and as a radiopaque agent in imaging applications. Its reactivity and ability to form stable carbon-iodine bonds make it a valuable compound in organic synthesis.

Properties

IUPAC Name

4-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKCIUOTIPYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061904
Record name Benzoyl chloride, 4-iodo-
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Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1711-02-0
Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name Benzoyl chloride, 4-iodo-
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Record name Benzoyl chloride, 4-iodo-
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Record name 4-iodobenzoyl chloride
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Record name 4-IODOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A suspension of 4-iodobenzoic acid (20.0 g, 80.6 mL) in CH2Cl2 (350 mL) at 0° C. was treated with oxalyl chloride (42.3 mL of a 2.0 M solution in CH2Cl2, 81.7 mmol). Dimethylformamide was added (0.5 mL) until a homogeneous solution was achieved and then the cooling bath was removed. The reaction mixture was stirred at ambient temperature for 3 hours and then concentrated to provide crude 4iodobenzoyl chloride as a waxy oil that was used without further purification.
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Synthesis routes and methods II

Procedure details

5 g (20 mmol) of 4-iodobenzoic acid, 30 ml of toluene and 5 drops of DMF were introduced into a round-bottomed flask. Heating was carried out to 40° C., 1.74 ml (24 mmol) of thionyl chloride was added and stirring was carried out for 30 minutes. Evaporation was carried out to dryness and 5.5 g (100%) of the crude acid chloride were recovered, which compound was employed as is in the continuation of the synthesis.
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Synthesis routes and methods IV

Procedure details

Thionyl chloride (36.0 g, 302 mmol) was added to a suspension of 4-iodobenzoic acid (50.0 g, 202 mmol) in anhydrous DCM (300 ml) followed by a few drops of DMF and the reaction mixture was stirred overnight at r.t. Upon completion, reaction flask was concentrated under reduced pressure to yield 51.6 g (96.0% yield) of crude 4-iodobenzoyl chloride that was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-iodobenzoyl chloride used in the development of potential imaging agents?

A1: this compound serves as a key building block in synthesizing radiopaque molecules. For instance, it can be grafted onto poly(allylamine) to create nanoparticles visible under X-ray. These nanoparticles show promise as contrast agents for diagnostic imaging techniques, potentially offering advantages over traditional contrast agents for applications like long-term image tracking []. Similarly, it was used to synthesize [125I]CIPCA, a potential radiotracer for GABA uptake sites [].

Q2: Can you explain the role of this compound in studying the dopamine transporter?

A2: Researchers utilize this compound to create cocaine analogs for investigating the dopamine transporter. Specifically, it's been employed to synthesize 4'-iodococaine and its derivatives. By assessing the binding affinity of these analogs to the dopamine transporter, researchers gain valuable insights into the structure-activity relationship of cocaine and its potential antagonists [].

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